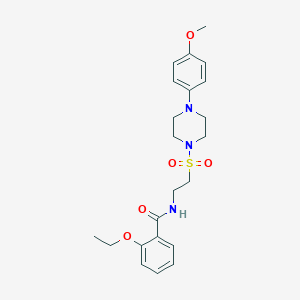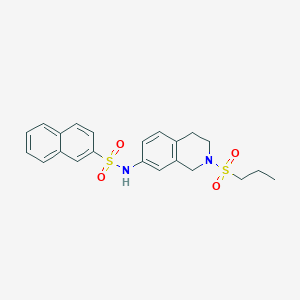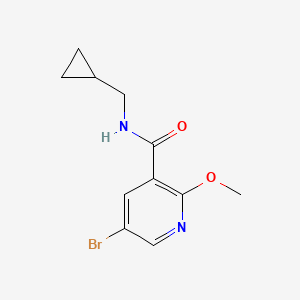
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate, also known as BOPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. BOPP is a carbamate derivative that contains a pyridine and piperidine moiety in its structure.
Scientific Research Applications
Chemical Properties and Synthesis
Compounds with benzyl, pyridinyl, and carbamate groups are often subjects of synthesis and characterization studies aiming to explore their chemical properties and potential modifications. For instance, the synthesis of complex organic compounds, including those with benzyl and pyridinyl groups, is a crucial area of research in organic chemistry. Such compounds are synthesized for various applications, ranging from materials science to biomedical research, due to their potential activity and functional versatility (Boča, Jameson, & Linert, 2011).
Biomedical Applications
Compounds similar to Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate often find applications in the development of pharmaceuticals due to their ability to interact with biological systems. For example, arylpiperazine derivatives, which share some structural similarities with the compound , have been extensively studied for their central nervous system (CNS) activities. These studies aim at developing new therapeutic agents for treating various CNS disorders (Saganuwan, 2017).
Material Science
In material science, the chemical versatility of compounds containing benzyl, pyridinyl, and carbamate groups allows for their incorporation into polymers and materials with specific properties. For example, hyaluronan derivatives modified through esterification, including benzyl esters, have shown potential in creating new materials with diverse biomedical applications (Campoccia et al., 1998).
properties
IUPAC Name |
benzyl N-[2-oxo-2-(3-pyridin-4-yloxypiperidin-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-19(13-22-20(25)26-15-16-5-2-1-3-6-16)23-12-4-7-18(14-23)27-17-8-10-21-11-9-17/h1-3,5-6,8-11,18H,4,7,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGXOGMZVILKKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxo-2-(3-(pyridin-4-yloxy)piperidin-1-yl)ethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-dimethoxyphenyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2589845.png)


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2589852.png)
![2-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-3-(furan-2-yl)prop-2-enenitrile](/img/structure/B2589853.png)

![Methyl 3-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)adamantane-1-carboxylate](/img/structure/B2589857.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-benzoylbenzamide](/img/structure/B2589860.png)

![2-(4-chlorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2589864.png)

